gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A 74273 is a nonpeptidic and renin inhibitor. It may be used to treat cardiovascular diseases due to renin inhibition.
Aplicaciones Científicas De Investigación
In Vivo Radioligand for Acetylcholinesterase
Gamma-Hydroxy-Delta-Amino-Cyclohexanehexanamide derivatives, such as 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, have been studied for their potential as in vivo radioligands for acetylcholinesterase (AChE) inhibitors. These compounds demonstrate good blood-brain permeability, although their uniform regional brain distribution limits their effectiveness for in vivo imaging studies of AChE in the mammalian brain (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999).
Potential Selective Antagonists of Neuroexcitatory Amino Acids
Derivatives such as the bicyclic lactones derived from kainic acid have been designed and synthesized as potential selective antagonists of neuroexcitatory amino acids. These compounds show promising inhibition of Na+ fluxes induced by neuroexcitants like kainic acid and N-methyl-D-aspartic acid, suggesting potential therapeutic applications in neurology (Goldberg, Luini, & Teichberg, 1983).
Leukotriene A4 Hydrolase Inhibitors
Gamma-Hydroxy-Delta-Amino-Cyclohexanehexanamide analogs have been identified as potent leukotriene A4 hydrolase inhibitors. This enzyme is a key target for pharmacological intervention in diseases like inflammatory bowel disease, psoriasis, rheumatoid arthritis, and asthma. Studies have led to the identification of clinical candidates such as SC-57461A, demonstrating the potential of these compounds in treating inflammatory conditions (Penning et al., 2002).
Synthesis of Potent Analgesics
Compounds like methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate have been synthesized as part of the study on gamma-Hydroxy-Delta-Amino-Cyclohexanehexanamide derivatives. These studies focus on achieving suitable substitutions on nitrogen atoms to create extremely potent analgesics, indicating the potential of these compounds in pain management (Van Daele et al., 1976).
Topical Drug Delivery Prodrugs
Research into morpholinyl- and methylpiperazinylacyloxyalkyl esters of certain acids has been conducted to evaluate their potential as prodrugs for topical drug delivery. These studies demonstrate that the appropriate combination of aqueous solubility, lipophilicity, and fast enzymatic hydrolysis can lead to improved topical delivery, highlighting the versatility of gamma-Hydroxy-Delta-Amino-Cyclohexanehexanamide derivatives in drug delivery systems (Rautio et al., 2000).
Propiedades
Número CAS |
130316-95-9 |
---|---|
Nombre del producto |
gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide |
Fórmula molecular |
C44H74N4O8 |
Peso molecular |
787.1 g/mol |
Nombre IUPAC |
6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[(2S)-1-[4-(methoxymethoxy)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]oxyhexanoyl]amino]-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C44H74N4O8/c1-5-6-18-40(56-41(30-35-16-11-8-12-17-35)44(52)48-23-19-36(20-24-48)55-32-53-4)43(51)46-38(29-34-14-9-7-10-15-34)39(49)31-37(33(2)3)42(50)45-21-13-22-47-25-27-54-28-26-47/h8,11-12,16-17,33-34,36-41,49H,5-7,9-10,13-15,18-32H2,1-4H3,(H,45,50)(H,46,51)/t37?,38?,39?,40-,41-/m0/s1 |
Clave InChI |
NVMVSIUABPBQIL-UOKFUGOKSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)O[C@@H](CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC |
SMILES |
CCCCC(C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)OC(CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC |
SMILES canónico |
CCCCC(C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)OC(CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
A 74273 A-74273 A74273 gamma-hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.